molecular formula C20H23FN8S2 B12366357 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine

7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine

Cat. No.: B12366357
M. Wt: 458.6 g/mol
InChI Key: BPIQMMZHTSPWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine involves multiple steps, including the formation of the benzothiazole core, the introduction of the fluorine atom, and the attachment of the thiophene, tetrazole, and piperazine rings. Common synthetic routes include:

    Formation of Benzothiazole Core: This step typically involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition of an azide with a nitrile or through the reaction of an amine with sodium azide and triethyl orthoformate.

    Attachment of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and have similar chemical properties.

    Fluorinated Compounds: Compounds such as fluoroquinolones and fluorobenzenes share the presence of a fluorine atom and exhibit similar reactivity.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring and have similar chemical behavior.

Uniqueness

The uniqueness of 7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine lies in its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C20H23FN8S2

Molecular Weight

458.6 g/mol

IUPAC Name

7-fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine

InChI

InChI=1S/C20H23FN8S2/c1-2-17(19-24-25-26-29(19)12-14-4-3-9-30-14)27-5-7-28(8-6-27)20-23-16-11-13(22)10-15(21)18(16)31-20/h3-4,9-11,17H,2,5-8,12,22H2,1H3

InChI Key

BPIQMMZHTSPWSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=NN1CC2=CC=CS2)N3CCN(CC3)C4=NC5=C(S4)C(=CC(=C5)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.